molecular formula C23H31N3O4S B305832 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

カタログ番号 B305832
分子量: 445.6 g/mol
InChIキー: KTJZHHSSRHCNKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinases (MAPKs). It was first developed by Takeda Pharmaceutical Company Limited in Japan and has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

TAK-715 is a selective inhibitor of p38 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide, which are involved in the regulation of various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting the activity of p38 this compound, TAK-715 can block the production of pro-inflammatory cytokines and reduce inflammation in various disease conditions.
Biochemical and Physiological Effects:
TAK-715 has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of inflammation and cell proliferation.

実験室実験の利点と制限

TAK-715 is a potent and selective inhibitor of p38 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide, which makes it an attractive tool for studying the role of p38 this compound in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for the research on TAK-715. One potential application is in the treatment of inflammatory bowel disease, where it has shown promising results in preclinical studies. Another potential application is in the treatment of cancer, where it can inhibit the growth and metastasis of cancer cells. Further research is needed to explore the therapeutic potential of TAK-715 in various disease conditions and to optimize its pharmacokinetic and pharmacodynamic properties.

合成法

The synthesis of TAK-715 involves several steps, including the reaction of 4-(4-methoxyphenyl)piperazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2,4,6-trimethylbenzenesulfonyl chloride. The final product is obtained after purification and crystallization.

科学的研究の応用

TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of these diseases.

特性

分子式

C23H31N3O4S

分子量

445.6 g/mol

IUPAC名

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C23H31N3O4S/c1-17-14-18(2)23(19(3)15-17)31(28,29)24(4)16-22(27)26-12-10-25(11-13-26)20-6-8-21(30-5)9-7-20/h6-9,14-15H,10-13,16H2,1-5H3

InChIキー

KTJZHHSSRHCNKV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C

正規SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。